molecular formula C23H28F2N4O B2461545 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922115-69-3

2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2461545
CAS No.: 922115-69-3
M. Wt: 414.501
InChI Key: AASOZAFVMXEOOI-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes difluoro groups, a methylindolin moiety, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core indolinyl and piperazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Indole Synthesis: : The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Biltz synthesis.

  • Piperazine Derivatives: : Piperazine derivatives can be synthesized through the reaction of diethanolamine with ethylene dichloride.

  • Coupling Reactions: : The final step involves coupling the indolinyl and piperazinyl components using reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Amines, alcohols, and various solvents

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including its interactions with enzymes and receptors.

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzamide: : Similar in structure but lacks the indolinyl and piperazinyl groups.

  • N-(2-(1-methylindolin-5-yl)ethyl)benzamide: : Similar but without the difluoro groups.

  • 2,6-Difluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide: : Similar but lacks the indolinyl group.

Uniqueness

2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is unique due to its combination of difluoro groups, methylindolin moiety, and piperazinyl group. This combination provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O/c1-27-10-12-29(13-11-27)21(16-6-7-20-17(14-16)8-9-28(20)2)15-26-23(30)22-18(24)4-3-5-19(22)25/h3-7,14,21H,8-13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASOZAFVMXEOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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